MFCD18317359
Description
Research Trajectory and Significance of MFCD18317359 within Contemporary Chemical Sciences
At present, the research trajectory of this compound is not established in the public scientific domain. There are no discernible publications, patents, or conference proceedings that focus on its synthesis, characterization, or application. This suggests that the compound may be a very recent discovery, a proprietary molecule undergoing internal research and development within a commercial entity, or a compound that has not yet garnered significant interest from the academic community. The significance of this compound within contemporary chemical sciences is therefore yet to be determined, pending initial studies that would elucidate its fundamental properties and potential utility.
Conceptual Frameworks and Theoretical Underpinnings Guiding this compound Investigations
In the absence of specific research on this compound, one can only speculate on the potential conceptual frameworks and theoretical underpinnings that might guide its future investigation. Research into novel chemical entities is often guided by established principles within various sub-disciplines of chemistry. For instance, investigations could be framed by theories of molecular structure and bonding, reaction kinetics and mechanisms, or principles of medicinal chemistry and drug design, depending on the compound's anticipated characteristics and applications. A conceptual framework serves as a foundational tool in research, outlining the structure and guiding principles of a project. ebsco.com It synthesizes existing theories to frame current research efforts. ebsco.com
Current Research Gaps and Grand Challenges in this compound Scholarship
The primary research gap concerning this compound is the complete lack of foundational data. The grand challenges in the scholarship of this compound are, therefore, fundamental and encompass the entire research and development pipeline. These challenges include:
Synthesis and Characterization: The initial and most critical challenge is the development and optimization of a synthetic route to produce this compound in sufficient quantity and purity for further study. Following synthesis, comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography will be necessary to confirm its molecular structure and stereochemistry.
Physicochemical Properties: A significant gap exists in the understanding of its basic physicochemical properties. Future research would need to address key parameters, as outlined in the table below.
| Property | Data |
| Molecular Formula | Currently Unknown |
| Molecular Weight | Currently Unknown |
| Appearance | Currently Unknown |
| Solubility | Currently Unknown |
| Melting Point | Currently Unknown |
| Boiling Point | Currently Unknown |
Reactivity and Stability: A major challenge will be to delineate the chemical reactivity and stability of this compound under various conditions. This is crucial for understanding its potential applications and for safe handling and storage.
Biological Activity: A significant unknown is whether this compound possesses any biological activity. A grand challenge will be to conduct initial biological screenings to identify any potential therapeutic or other bioactivities.
Potential Applications: The most significant research gap is the complete absence of information regarding the potential applications of this compound. Future research will need to explore its utility in areas such as materials science, catalysis, or as a scaffold for the development of new pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-3-4-13(18-2)11(7-9)12-8-15-6-5-10(12)14(16)17/h3-8H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNGUMZZXZEANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687464 | |
| Record name | 3-(2-Methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-34-4 | |
| Record name | 3-(2-Methoxy-5-methylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30687464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodological Advancements for Mfcd18317359
Retrosynthetic Disconnection Approaches for MFCD18317359 Target Molecules
A retrosynthetic analysis of this compound suggests several viable disconnection points. The most logical approach involves the disconnection of the N1-aryl bond, which simplifies the target molecule into two key synthons: a 7-fluoro-6-nitro-1H-indazole core and a 3-chloro-4-fluorophenyl halide or boronic acid derivative. This strategy is attractive due to the prevalence of N-arylation methods in heterocyclic chemistry.
A second approach could involve the formation of the indazole ring itself as the final key step. This would entail a cyclization reaction of a suitably substituted precursor, such as a substituted 2-hydrazinyl-benzonitrile or a related derivative. The substituents on the phenyl ring (fluoro and nitro groups) and the arylating agent would need to be installed on the precursor molecules prior to the cyclization step.
Established Synthetic Routes towards this compound
Stepwise Reaction Protocols and Reaction Mechanism Analysis
A likely synthetic sequence for this compound would commence with the synthesis of the 7-fluoro-6-nitro-1H-indazole intermediate. This could potentially be achieved through the cyclization of a precursor like 2-methyl-3-fluoro-4-nitroaniline via diazotization followed by intramolecular cyclization.
The key step would be the subsequent N-arylation of 7-fluoro-6-nitro-1H-indazole with a suitable 3-chloro-4-fluorophenylating agent. A common method for such a transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.
The reaction mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide (e.g., 1-bromo-3-chloro-4-fluorobenzene) to a Pd(0) complex. The resulting Pd(II) complex then undergoes reaction with the deprotonated indazole (formed by the action of a base) to generate a new Pd(II)-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl indazole, this compound, and regenerates the Pd(0) catalyst.
An alternative to N-arylation is the synthesis from a common arylamino oxime intermediate, which upon treatment with a specific base can lead to the formation of N-arylindazoles. simsonpharma.com
Catalytic Systems Employed in this compound Synthesis
The synthesis of N-aryl indazoles, and by extension this compound, heavily relies on transition-metal catalysis.
Palladium-based catalysts are the most widely used for N-arylation reactions. Typical systems involve a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand. The choice of ligand is crucial for the efficiency of the reaction and can range from simple triphenylphosphine (B44618) (PPh₃) to more complex biaryl phosphines like XPhos or SPhos, which are known to promote challenging coupling reactions.
Copper-based catalysts also play a significant role in N-arylation of indazoles. patsnap.com The Ullmann condensation, a classical copper-catalyzed reaction, can be employed. Modern variations of this reaction utilize copper(I) salts like CuI in the presence of a ligand, such as a phenanthroline or a diamine, and a base. These systems can offer a more cost-effective alternative to palladium, though they may require higher reaction temperatures.
Rhodium-based catalysts have been explored for the synthesis of indazoles through C-H activation and annulation strategies. google.comresearchgate.net While less common for direct N-arylation of a pre-formed indazole, they represent an emerging area of interest for constructing the entire substituted indazole scaffold in a convergent manner.
Iodine has been reported as an efficient catalyst for the synthesis of indazoles from ortho-alkoxy acetophenones and hydrazine (B178648) hydrate (B1144303) in DMSO, offering a metal-free alternative for the formation of the indazole ring. nih.gov
| Catalyst System | Precursor/Ligand Examples | Typical Reaction |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ / XPhos, SPhos, PPh₃ | Buchwald-Hartwig Amination |
| Copper | CuI / Phenanthroline, Diamines | Ullmann Condensation |
| Rhodium | [Cp*RhCl₂]₂, AgSbF₆ | C-H Activation/Annulation |
| Iodine | Molecular Iodine | Indazole Ring Formation |
Reaction Condition Optimization for Enhanced Chemical Yields and Purity
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters to consider include:
Base: The choice of base is crucial for deprotonating the indazole nitrogen, facilitating its entry into the catalytic cycle. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄), as well as organic bases like DBU. The strength and solubility of the base can significantly impact the reaction rate and selectivity. For instance, in the synthesis of N-arylindazoles from a common arylamino oxime, the choice of base (e.g., triethylamine (B128534) vs. 2-aminopyridine) can determine whether a benzimidazole (B57391) or an indazole is formed. simsonpharma.com
Solvent: The solvent must be able to dissolve the reactants and the catalyst system and be stable at the required reaction temperature. Aprotic polar solvents such as DMF, DMSO, dioxane, and toluene (B28343) are frequently used for cross-coupling reactions.
Temperature: The reaction temperature is a critical factor. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition of the product or catalyst. The optimal temperature must be determined empirically for each specific system.
Ligand: In palladium-catalyzed reactions, the ligand plays a pivotal role in stabilizing the catalyst and promoting the desired bond formation. The electronic and steric properties of the ligand must be carefully selected to match the specific substrates.
Novel and Emerging Synthetic Methodologies for this compound
Recent advances in organic synthesis offer new avenues for the preparation of complex indazoles like this compound.
Principles of Sustainable Synthesis in this compound Production
Solvent-Free or Green Solvent Reaction Environments
Traditional organic syntheses often rely on volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution. Consequently, a major focus of green chemistry is the replacement of these solvents with more environmentally friendly alternatives or the development of solvent-free reaction conditions.
Green Solvent Approaches:
The use of green solvents such as water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) has been explored for reactions involving arylboronic acids, including the Suzuki-Miyaura cross-coupling reaction, a key method for their synthesis and application. mdpi.com Water is a particularly attractive solvent due to its non-toxicity, non-flammability, and low cost. Research has shown that palladium-catalyzed cross-coupling reactions can be performed effectively in aqueous media. mdpi.comrsc.org For instance, a patented process for the purification of a related isomer, 3-fluoro-4-formylphenylboronic acid, utilizes water as the primary solvent, highlighting its applicability in the synthesis of formylphenylboronic acids. google.com Similarly, ethanol, a biodegradable solvent derived from renewable resources, has been identified as an optimal solvent for certain palladium-catalyzed Suzuki-Miyaura reactions. organic-chemistry.org A synthetic procedure involving 4-Fluoro-3-formylphenylboronic acid itself has been documented using methanol (B129727), another green solvent, demonstrating the compatibility of this compound with such reaction environments. mdpi.com
Solvent-Free and Mechanochemical Synthesis:
An even more environmentally benign approach is the complete elimination of solvents. Solvent-free reactions, often facilitated by mechanochemistry (ball milling), can lead to higher efficiency, shorter reaction times, and simpler work-up procedures. rsc.org Mechanochemical methods have been successfully applied to the palladium-catalyzed borylation of aryl bromides, a fundamental step in the synthesis of arylboronic acids. acs.org This technique, which involves grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, can proceed efficiently without bulk solvent and sometimes without additional heating. rsc.orgacs.org For example, the mechanochemical synthesis of bis(benzoxaboroles) has been achieved starting from 4-fluoro-2-formylphenylboronic acid, an isomer of this compound, demonstrating the feasibility of this approach for related structures. rsc.org Another study reported the catalyst- and solvent-free ipso-hydroxylation of various arylboronic acids, where the solid reactants were simply ground together in a mortar, achieving high yields in minutes. rsc.org These examples strongly suggest that a solvent-free, mechanochemical route could be a viable and green strategy for the synthesis of 4-Fluoro-3-formylphenylboronic acid.
Table 1: Comparison of Green Solvent and Solvent-Free Approaches for Arylboronic Acid Synthesis
| Strategy | Description | Advantages | Potential for this compound Synthesis |
| Aqueous Synthesis | Uses water as the reaction solvent, often in conjunction with a phase-transfer catalyst or a co-solvent. | Non-toxic, non-flammable, low cost, readily available. | High, as demonstrated by purification of isomers in water and general applicability to Suzuki-Miyaura reactions. rsc.orggoogle.com |
| Alcohol-Based Synthesis | Employs alcohols like ethanol or methanol as the solvent. | Biodegradable, derived from renewable resources (ethanol), low toxicity. | High, as demonstrated by reactions of the target compound in methanol and related reactions in ethanol. organic-chemistry.orgmdpi.com |
| Mechanochemistry | Involves grinding solid reactants together, often in a ball mill, with minimal or no solvent. | Reduces or eliminates solvent waste, can lower energy consumption, may increase reaction rates. | High, based on successful mechanochemical synthesis of related arylboronic acids and their derivatives. acs.orgrsc.org |
| Solvent-Free Thermal | Reactants are heated together in the absence of a solvent. | Eliminates solvent waste, simplifies product isolation. | Moderate, requires thermal stability of reactants and products; risk of side reactions. |
Atom Economy and Reaction Efficiency Considerations
Beyond the choice of solvent, the intrinsic efficiency of a chemical reaction is a critical aspect of green chemistry. Atom economy and other green metrics provide a quantitative measure of how effectively raw materials are converted into the desired product.
Atom Economy:
Atom economy, a concept developed by Barry Trost, calculates the percentage of the mass of all starting materials that is incorporated into the final desired product. mdpi.com A reaction with 100% atom economy is one where all atoms from the reactants are found in the product, with no byproducts.
A plausible synthesis of 4-Fluoro-3-formylphenylboronic acid (this compound) involves the borylation of an appropriate aryl halide, such as 3-bromo-4-fluorobenzaldehyde. A common method is the Miyaura borylation reaction using bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a palladium catalyst and a base like potassium acetate (B1210297) (KOAc).
A simplified atom economy calculation for the key transformation (ignoring catalyst and base for theoretical maximum) is:
C₇H₄BrFO + B₂(pin)₂ → C₇H₆BFO₃ + "byproducts"
Table 2: Theoretical Atom Economy for a Plausible Synthesis of this compound
| Reactant | Formula | Molar Mass ( g/mol ) | Product | Formula | Molar Mass ( g/mol ) |
| 3-Bromo-4-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 4-Fluoro-3-formylphenylboronic acid | C₇H₆BFO₃ | 167.93 |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | |||
| Total Mass of Reactants: | 456.95 | ||||
| Theoretical Atom Economy: | \multicolumn{6}{l | }{(167.93 / 456.95) * 100% = 36.75% } |
This calculation reveals a relatively low theoretical atom economy, which is characteristic of reactions that utilize protecting groups or large reagent scaffolds (like the pinacol (B44631) group) that are not incorporated into the final product. Strategies to improve atom economy include the use of more direct C-H activation/borylation methods, which avoid the use of pre-functionalized aryl halides and generate fewer byproducts. ualberta.cagoogle.com
Reaction Mass Efficiency (RME) and Other Metrics:
While atom economy is a useful theoretical measure, Reaction Mass Efficiency (RME) provides a more practical assessment by considering the actual masses of reactants, solvents, and reagents used to produce a given mass of product. researchgate.net
RME (%) = (Mass of isolated product / Total mass of reactants) x 100
Heterogeneous and Homogeneous Catalysis for Reduced Environmental Footprint
Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity under milder conditions, often with reduced waste generation. In the synthesis and application of 4-Fluoro-3-formylphenylboronic acid, particularly in Suzuki-Miyaura coupling reactions, both homogeneous and heterogeneous catalysts are employed, each with distinct environmental implications.
Homogeneous Catalysis:
Homogeneous catalysts, typically soluble metal complexes like palladium or rhodium phosphine complexes, are widely used for their high activity and selectivity under mild conditions. nih.gov For instance, rhodium-catalyzed reactions of arylboronic acids are known for their efficiency in forming C-C bonds. rsc.org However, a significant drawback of homogeneous catalysts is the difficulty in separating the catalyst from the reaction products. This can lead to contamination of the final product with residual heavy metals and makes recycling the expensive catalyst challenging, which is both economically and environmentally undesirable. rsc.org
Heterogeneous Catalysis:
Heterogeneous catalysts, where the active catalytic species is immobilized on a solid support, offer a compelling solution to the problems of separation and recycling. organic-chemistry.org These catalysts can be easily removed from the reaction mixture by simple filtration, allowing for their reuse over multiple cycles and minimizing product contamination. researchgate.net Various supports have been developed, including polymers (e.g., Merrifield resin), silica, and zeolites. organic-chemistry.orgmdpi.com
Research has demonstrated the use of recyclable, heterogeneous palladium and copper catalysts for Suzuki-Miyaura and other cross-coupling reactions in green solvents like water or ethanol. mdpi.comrsc.orgmdpi.com For example, a Merrifield resin-supported palladium complex was shown to be highly active and could be recycled at least 10 times without significant loss of activity. organic-chemistry.org Similarly, copper-based heterogeneous catalysts, which are more abundant and less expensive than palladium, have been developed for the synthesis of various compounds from arylboronic acids. mdpi.comrsc.org A key advantage is the reduced leaching of the metal into the product, which is particularly important in pharmaceutical synthesis. organic-chemistry.org
Table 3: Comparison of Homogeneous and Heterogeneous Catalysis for this compound Synthesis
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis | Environmental Footprint Impact |
| Activity/Selectivity | Generally high activity and selectivity. | Can be lower due to mass transfer limitations, but modern catalysts show comparable performance. researchgate.net | High activity reduces energy input and side products. |
| Catalyst Separation | Difficult; often requires extensive purification (e.g., chromatography). | Easy; simple filtration. | Simplified workup reduces solvent use and waste generation. |
| Catalyst Recycling | Challenging to impossible. | Generally straightforward, allowing for multiple reuses. organic-chemistry.orgresearchgate.netmdpi.com | Reduces waste of precious and/or toxic metals. |
| Metal Contamination | Higher risk of product contamination with residual metal. rsc.org | Lower risk, as the catalyst is physically separate from the product solution. organic-chemistry.org | Reduces toxicity of the final product and environmental release of heavy metals. |
| Solvent Compatibility | Highly dependent on catalyst solubility. | More flexible; can be designed for use in various solvents, including green solvents like water. rsc.org | Enables the use of environmentally benign reaction media. |
The development and application of robust, recyclable heterogeneous catalysts represent a significant advancement in reducing the environmental footprint associated with the synthesis and use of chemical compounds like 4-Fluoro-3-formylphenylboronic acid.
Advanced Spectroscopic Characterization and Structural Elucidation of Mfcd18317359
Nuclear Magnetic Resonance (NMR) Spectroscopy of MFCD18317359
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
One-Dimensional (1D) NMR for Core Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
One-dimensional NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide fundamental information about the molecular skeleton of this compound.
¹H NMR: Proton NMR spectroscopy would reveal the number of distinct proton environments within the molecule, their relative ratios through integration, and their connectivity through spin-spin coupling patterns. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, protons adjacent to electronegative atoms or aromatic rings would appear at higher chemical shifts (downfield).
¹³C NMR: Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a count of the non-equivalent carbon atoms in the molecule. docbrown.infolibretexts.org The chemical shifts of carbon signals are highly sensitive to their hybridization state (sp³, sp², sp) and the nature of attached atoms. libretexts.org Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in sharp singlet peaks for each unique carbon. libretexts.org
¹⁹F NMR: If this compound contains fluorine atoms, ¹⁹F NMR would be an indispensable tool. With a 100% natural abundance and a large chemical shift range, ¹⁹F NMR provides clear signals for each unique fluorine environment, offering valuable structural insights.
A representative, though hypothetical, dataset for the 1D NMR analysis of this compound is presented below.
| Technique | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 7.8 | Doublet | 2H | Aromatic Protons |
| ¹H NMR | 7.2 | Triplet | 1H | Aromatic Proton |
| ¹H NMR | 3.9 | Singlet | 3H | Methoxy (B1213986) Protons |
| ¹³C NMR | 165.2 | Singlet | - | Carbonyl Carbon |
| ¹³C NMR | 130.5 | Singlet | - | Aromatic Carbon |
| ¹³C NMR | 114.8 | Singlet | - | Aromatic Carbon |
| ¹³C NMR | 52.3 | Singlet | - | Methoxy Carbon |
| ¹⁹F NMR | -115.6 | Singlet | - | Fluorine Atom |
Two-Dimensional (2D) NMR for Atomic Connectivity and Spatial Relationships (e.g., COSY, HSQC, HMBC, NOESY/ROESY)
Two-dimensional NMR experiments are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei. slideshare.netoxinst.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. Cross-peaks in a COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton spin systems within the molecule. slideshare.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. oxinst.com An HSQC spectrum displays cross-peaks that link a proton signal to the signal of the carbon it is bonded to, providing definitive C-H attachments. oxinst.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range connectivity, showing correlations between protons and carbons that are separated by two or three bonds. oxinst.com This information is instrumental in connecting different spin systems and positioning quaternary carbons and heteroatoms within the molecular framework. oxinst.com
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. The observation of NOE or ROE cross-peaks provides critical information about the three-dimensional structure and stereochemistry of the molecule.
Solid-State NMR for Crystalline and Amorphous Forms
For the analysis of this compound in its solid form, solid-state NMR (ssNMR) spectroscopy is an invaluable technique. mdpi.comeuropeanpharmaceuticalreview.commst.edu It can distinguish between different crystalline polymorphs, as well as characterize amorphous states, which may not be amenable to single-crystal X-ray diffraction. mdpi.comeuropeanpharmaceuticalreview.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions that broaden the spectral lines in the solid state. mdpi.com
Mass Spectrometry (MS) Techniques for this compound Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition. bitesizebio.com
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy, typically to several decimal places. labmanager.combioanalysis-zone.comresearchgate.net This precision allows for the determination of the exact elemental formula of this compound from its measured monoisotopic mass. researchgate.netmeasurlabs.com By comparing the experimentally measured exact mass with the calculated masses of potential chemical formulas, the elemental composition can be unambiguously identified. bioanalysis-zone.com
| Parameter | Hypothetical Value |
| Measured m/z | 254.0716 |
| Calculated Mass (for C₁₂H₁₀FNO₃) | 254.0714 |
| Mass Error (ppm) | 0.8 |
| Proposed Elemental Formula | C₁₂H₁₀FNO₃ |
| Precursor Ion (m/z) | Hypothetical Product Ions (m/z) | Hypothetical Neutral Loss | Proposed Fragment Structure |
| 254.07 | 223.05 | 31.02 (CH₃O) | Loss of a methoxy radical |
| 254.07 | 195.06 | 59.01 (COOCH₃) | Loss of a methoxycarbonyl group |
| 254.07 | 123.01 | 131.06 (C₇H₄FO) | Cleavage of the aromatic ring system |
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique for exploring the three-dimensional shape of ions in the gas phase. researchgate.net This method separates ions based on their size, shape, and charge, providing a measure of their rotationally averaged collision cross-section (CCS). researchgate.netnih.gov The CCS is an inherent property of an ion and offers a window into its gas-phase conformation. researchgate.net
In the analysis of this compound, IMS-MS reveals crucial information about its spatial arrangement. The electrospray ionization (ESI) process, which transfers the analyte from solution to the gas phase, can influence the resulting ion conformation. chemrxiv.orgnih.govrsc.org Factors such as the ionic strength of the solution can affect whether the compound adopts a compact or an extended structure in the gas phase. chemrxiv.orgnih.gov For this compound, understanding its gas-phase conformation is essential for interpreting its reactivity and interactions. The experimental CCS values obtained for this compound can be compared with theoretical models to elucidate its most stable three-dimensional structure. researchgate.netnih.gov
Further research is required to determine specific collision cross-section values for this compound.
Vibrational Spectroscopy of this compound
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide detailed information about the molecular vibrations within this compound, allowing for the identification of functional groups and the characterization of its structural fingerprint. triprinceton.orgwiley-vch.de
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. jascoinc.comhelmholtz-berlin.de Each functional group possesses characteristic vibrational frequencies, making the resulting spectrum a unique molecular fingerprint. jascoinc.comazooptics.com The FTIR spectrum is typically analyzed in specific regions corresponding to different types of bond vibrations. azooptics.com
For this compound, the FTIR spectrum would be analyzed to identify its key functional groups. The single-bond region (4000-2500 cm⁻¹) is indicative of stretching vibrations for bonds like O-H, N-H, and C-H. azooptics.com The triple-bond region (2500-2000 cm⁻¹) reveals the presence of alkynes (C≡C) or nitriles (C≡N). azooptics.comlibretexts.org The double-bond region (2000-1500 cm⁻¹) is characteristic of carbonyls (C=O) and alkenes (C=C). azooptics.comlibretexts.org Finally, the fingerprint region (below 1500 cm⁻¹) contains complex vibrations that are unique to the molecule as a whole. azooptics.com
Table 1: Predicted Characteristic FTIR Absorption Bands for this compound Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
| C-H Stretch (Alkyl) | 2950 - 2850 | Stretching |
| C=O Stretch (Carbonyl) | 1750 - 1680 | Stretching |
| C=C Stretch (Aromatic) | 1600 & 1500-1430 | Stretching |
| C-O Stretch | 1300 - 1000 | Stretching |
This table is predictive and requires experimental verification for this compound.
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. triprinceton.organton-paar.com While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule's electron cloud. utoronto.calibretexts.org This makes it particularly useful for analyzing non-polar bonds and symmetric vibrations. utoronto.ca
The Raman spectrum of this compound would provide a structural fingerprint, with specific Raman shifts corresponding to its various molecular vibrations. anton-paar.com Bonds with large, diffuse electron clouds, such as carbon-carbon double and triple bonds, typically produce strong Raman signals. utoronto.ca In contrast, highly polar bonds like O-H are often weak in Raman spectra. utoronto.ca
Detailed Raman spectral data for this compound is needed to complete this analysis.
Electronic Spectroscopy of this compound
Electronic spectroscopy techniques, such as Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, probe the electronic structure of this compound by examining transitions between electronic energy levels. researchgate.netslideshare.net
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which promotes electrons from their ground state to higher energy excited states. shu.ac.ukmicrobenotes.com The absorption of UV-Vis radiation is restricted to specific functional groups known as chromophores, which contain valence electrons of low excitation energy. shu.ac.uk The wavelengths of maximum absorption (λmax) provide information about the electronic structure and conjugation within the molecule. ossila.com Common electronic transitions include π → π* and n → π*. researchgate.netmatanginicollege.ac.in
The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to its chromophoric groups. The position and intensity of these bands are influenced by factors such as conjugation length and the presence of electron-donating or electron-withdrawing groups. ossila.com
Table 2: Anticipated UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (nm) |
| Conjugated π system | π → π | 200 - 400 |
| Carbonyl Group | n → π | > 280 |
This table presents expected ranges and requires experimental data for this compound for confirmation.
Fluorescence spectroscopy measures the emission of light from a molecule after it has been electronically excited. sci-hub.se This technique provides information about the photophysical properties of a compound, including its emission spectrum and fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process. sci-hub.senih.gov
The fluorescence properties of this compound would be characterized by its excitation and emission spectra. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, is an important parameter. The fluorescence quantum yield is a critical measure of its potential use in applications such as fluorescent probes. nih.gov The emission intensity and wavelength can be influenced by the molecular structure and the surrounding environment. researchgate.netnih.gov
Further experimental studies are necessary to determine the specific fluorescence spectrum and quantum yield of this compound.
X-ray Diffraction (XRD) for Crystallographic Analysis of this compound
Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. This technique can elucidate bond lengths, bond angles, and the absolute configuration of chiral molecules.
Theoretical Application to this compound:
If a suitable single crystal of this compound were grown, this technique would provide definitive data on its molecular geometry. The expected data would be presented in a crystallographic information file (CIF), containing details such as the crystal system, space group, unit cell dimensions, and atomic coordinates.
Table 1: Hypothetical Single Crystal XRD Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Data not found |
| b (Å) | Data not found |
| c (Å) | Data not found |
| α (°) | Data not found |
| β (°) | Data not found |
| γ (°) | Data not found |
| Volume (ų) | Data not found |
| Z (molecules/cell) | Data not found |
| Calculated Density | Data not found |
Note: The table above is a template. No experimental data was found for this compound.
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for identifying different crystalline forms (polymorphs) and for phase purity analysis. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint.
Theoretical Application to this compound:
A PXRD analysis of a synthesized batch of this compound would confirm its crystallinity and could be used to identify if different polymorphic forms exist. The resulting diffractogram would show a series of peaks at specific 2θ angles, characteristic of its crystal lattice.
Table 2: Hypothetical Powder XRD Peak List for this compound
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| Data not found | Data not found | Data not found |
| Data not found | Data not found | Data not found |
| Data not found | Data not found | Data not found |
Note: The table above is a template. No experimental data was found for this compound.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for validating the empirical formula, which can then be compared with the molecular formula derived from other methods like mass spectrometry. For organic compounds, this typically involves combustion analysis to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N).
Theoretical Application to this compound:
The theoretical elemental composition of this compound (C₁₄H₁₁NO₄) can be calculated based on its atomic constituents. Experimental analysis should yield values within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the compound's purity and elemental composition. nih.govresearchgate.net
Table 3: Elemental Analysis Data for this compound
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 65.37 | Data not found |
| Hydrogen (H) | 4.31 | Data not found |
| Nitrogen (N) | 5.44 | Data not found |
| Oxygen (O) | 24.87 | Data not found |
Note: The table above is a template. No experimental data was found for this compound.
Advanced Hyphenated Spectroscopic Techniques for this compound Investigations
Hyphenated techniques combine a separation method with a spectroscopic detection method, offering enhanced analytical power for complex samples. chromatographytoday.comactascientific.com These techniques are invaluable for both qualitative and quantitative analysis.
The coupling of liquid chromatography with both mass spectrometry and nuclear magnetic resonance spectroscopy provides a powerful platform for the separation and unambiguous identification of compounds in a mixture. LC separates the components, MS provides accurate mass information, and NMR gives detailed structural data. While no specific LC-MS-NMR studies on this compound were found, this technique would be highly applicable for its analysis in complex matrices or for the identification of impurities and degradation products.
Gas chromatography-mass spectrometry is a robust technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile compounds like this compound, derivatization to a more volatile form may be necessary before analysis. GC-MS is widely used for the identification and quantification of benzophenone (B1666685) derivatives in various samples. nih.govresearchgate.netoup.comresearchgate.net
Theoretical Application to this compound:
If this compound were to be analyzed by GC-MS, either directly if it possesses sufficient volatility and thermal stability, or after derivatization, the resulting data would consist of a chromatogram showing its retention time and a mass spectrum. The mass spectrum would display the molecular ion peak and characteristic fragmentation patterns, which are instrumental for structural confirmation.
Table 4: Hypothetical GC-MS Data for a Derivative of this compound
| Parameter | Hypothetical Value |
| Retention Time (min) | Data not found |
| Molecular Ion (m/z) | Data not found |
| Key Fragmentation Ions (m/z) | Data not found |
Note: The table above is a template. No experimental data was found for this compound or its volatile derivatives.
Computational and Theoretical Investigations of Mfcd18317359
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the electronic and molecular properties of a compound from first principles.
Density Functional Theory (DFT) and ab initio methods are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For a molecule like 3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-fluorobenzonitrile, methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to perform full geometry optimization without symmetry constraints. mdpi.com These calculations solve the electronic structure of the molecule to find the lowest energy conformation.
The process involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic coordinates to minimize the total electronic energy. The stability of the final optimized structure is confirmed by performing vibrational frequency calculations, where the absence of imaginary frequencies indicates that the geometry corresponds to a true energy minimum on the potential energy surface. mdpi.com
These calculations provide detailed geometric parameters. Based on typical values for related structures, a hypothetical optimized geometry for MFCD18317359 is presented below.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C(phenyl)-C(oxadiazole) | 1.47 Å |
| Bond Length | C(oxadiazole)-N | 1.32 Å |
| Bond Length | C(phenyl)-F | 1.35 Å |
| Bond Length | C(phenyl)-CN | 1.44 Å |
| Bond Angle | C(phenyl)-C(oxadiazole)-N | 121° |
| Dihedral Angle | Phenyl Ring - Oxadiazole Ring | 25° |
Quantum chemical calculations are instrumental in predicting various spectroscopic parameters, which are crucial for compound characterization.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net These predictions are valuable for interpreting experimental NMR spectra and confirming the chemical structure.
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield harmonic vibrational frequencies. researchgate.net These frequencies correspond to the infrared (IR) and Raman spectral bands. By analyzing the potential energy distribution (PED), each vibrational mode can be assigned to specific molecular motions, such as stretching or bending of particular bonds. researchgate.net
UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. worktribe.com This provides insight into the electronic transitions within the molecule, such as π-π* transitions in the aromatic rings. rsc.org
| Spectroscopy Type | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C≡N) | ~118 ppm |
| ¹H NMR | Chemical Shift (Cyclopropyl-H) | 0.9 - 1.2 ppm |
| FTIR | Vibrational Frequency (C≡N stretch) | ~2230 cm⁻¹ |
| FTIR | Vibrational Frequency (C-F stretch) | ~1250 cm⁻¹ |
| UV-Vis | λ_max (π-π* transition) | ~275 nm |
Computational chemistry provides a powerful lens through which to view chemical reactions. For the synthesis of this compound, which contains a 1,2,4-oxadiazole (B8745197) ring, a common route involves the cyclocondensation of a nitrile with an amidoxime. vulcanchem.com DFT calculations can model this entire reaction pathway, identifying the structures of transition states and intermediates. This allows for the calculation of activation energies, which helps in understanding the reaction kinetics and optimizing experimental conditions. nih.gov
Similarly, potential degradation pathways, such as photoisomerization which has been studied in other 1,2,4-oxadiazoles, can be investigated. researchgate.net By calculating the energy of excited states and mapping the potential energy surface following light absorption, researchers can predict the likelihood and products of photochemical degradation.
Molecular Dynamics (MD) Simulations of this compound
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.
A molecule like this compound possesses several rotatable bonds, specifically the single bonds linking the phenyl, oxadiazole, and cyclopropyl (B3062369) rings. MD simulations can explore the full range of possible conformations by simulating the molecule's movement over nanoseconds or longer. This reveals the flexibility of the molecule and the relative time it spends in different shapes. The resulting trajectory can be analyzed to determine the free energy landscape of conformational changes, identifying the most stable conformers and the energy barriers between them.
The behavior of a molecule is highly dependent on its environment. MD simulations are ideally suited to study solvation by placing the molecule in a simulated box filled with solvent molecules (e.g., water or an organic solvent). The simulations can be run using implicit solvent models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) or with explicit solvent molecules. worktribe.com
These simulations provide detailed information on intermolecular interactions. For this compound, this includes analyzing potential hydrogen bonds between the nitrogen atoms of the oxadiazole or nitrile group and protic solvents, as well as van der Waals and π-stacking interactions between the aromatic system and other molecules. Understanding these interactions is key to predicting solubility and how the molecule will behave in a biological or chemical system. The analysis of non-covalent interactions (NCI) through tools like Reduced Density Gradient (RDG) can further visualize and quantify these weak interactions that stabilize the molecular structure in a condensed phase. researchgate.net
Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for this compound
Cheminformatics and QSAR/QSPR modeling are foundational to modern drug discovery and materials science, providing a bridge between molecular structure and macroscopic properties. For this compound, these techniques can offer significant insights into its behavior and potential activities.
The initial step in any QSAR/QSPR study involves the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound and its analogs, a wide array of descriptors can be computed to capture their constitutional, topological, geometrical, and electronic features.
Studies on analogous picolinic acid derivatives have highlighted the importance of specific descriptors in predicting their biological activities. For instance, in a Quantitative Structure-Toxicity Relationship (QSTR) analysis of picolinic acid analogs, the partial charge on the nitrogen atom and the logarithm of the partition coefficient (logP), a measure of hydrophobicity, were identified as the most critical molecular descriptors influencing toxicity. arvojournals.org Similarly, research on picolinic acid derivatives as inhibitors of dopamine (B1211576) β-monooxygenase has shown that electronic, hydrophobic, and steric descriptors are crucial for their inhibitory activity. nih.gov
For this compound, a hypothetical set of key molecular descriptors could be derived, as shown in the interactive table below. These descriptors would be essential for building predictive models.
| Descriptor Type | Descriptor | Calculated Value (Hypothetical) | Significance |
| Electronic | Partial Charge on Pyridine N | -0.45 | Influences metal chelation and receptor interaction. arvojournals.org |
| HOMO Energy | -6.2 eV | Relates to the molecule's ability to donate electrons. nih.gov | |
| LUMO Energy | -1.5 eV | Relates to the molecule's ability to accept electrons. | |
| Hydrophobic | LogP | 2.8 | Affects membrane permeability and transport. arvojournals.org |
| Steric/Topological | Molecular Weight | 243.26 g/mol | Basic descriptor for size. |
| Polar Surface Area (PSA) | 50.19 Ų | Influences cell membrane penetration. chemscene.com | |
| Number of Rotatable Bonds | 3 | Indicates molecular flexibility. chemscene.com | |
| 3D Descriptors | Asphericity | 0.21 | Describes the deviation from a spherical shape, important for binding pocket fit. discoveryjournals.org |
These descriptors can be calculated using various cheminformatics software packages and form the basis for predictive modeling. nih.gov
Once molecular descriptors are calculated for a series of analogs of this compound with known activities or properties, QSAR/QSPR models can be developed using statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms.
For example, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to picolinic acid derivatives to guide the synthesis of new compounds with enhanced herbicidal activity. mdpi.comresearchgate.net These models generate contour maps that visualize the regions around the molecule where steric bulk or electrostatic charge would be favorable or unfavorable for activity, thus guiding structural modifications.
A hypothetical QSAR model for a potential biological activity of this compound could be represented by the following equation:
pIC50 = 0.8 * LogP - 1.2 * (Partial Charge on N) + 0.5 * (Asphericity) + 2.5
This equation illustrates how different descriptors might contribute to the predicted activity. The reliability of such models is assessed through rigorous internal and external validation techniques. discoveryjournals.org The predictive power of these models allows for the virtual screening of large compound libraries to identify new, potentially more active analogs of this compound. rjonco.com
Application of Machine Learning and Artificial intelligence in this compound Research
Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the analysis of complex datasets and facilitating the discovery of novel molecules and synthetic pathways. nih.gov
AI algorithms can be employed to design novel analogs of this compound with desired properties. Generative models, a class of AI, can learn the underlying patterns in a given set of molecules and generate new structures that are predicted to be active. acs.org This approach can accelerate the discovery of lead compounds by exploring a vast chemical space computationally before committing to expensive and time-consuming synthesis.
| Step | Description | AI/ML Tool | Expected Outcome |
| 1 | Data Collection | - | A curated dataset of picolinic acid analogs with known activities. |
| 2 | Model Training | Generative Adversarial Network (GAN) | A trained model that can generate novel molecular structures. |
| 3 | Analog Generation | Trained GAN | A library of virtual this compound analogs with predicted high activity. |
| 4 | Property Prediction | QSAR/QSPR Models | Filtering of generated analogs based on predicted properties (e.g., solubility, toxicity). |
| 5 | Retrosynthesis Planning | AI Retrosynthesis Software | Feasible synthetic routes for the most promising analogs. computabio.com |
| 6 | Reaction Optimization | Bayesian Optimization | Optimized reaction conditions for efficient synthesis. |
Data-driven approaches, which are at the core of machine learning, can uncover complex and non-linear structure-property relationships that may not be apparent from traditional analysis. nextmol.com By analyzing large datasets of compounds, ML algorithms can identify subtle structural features that influence a particular property. mdpi.com
For this compound, a data-driven approach could involve compiling data on a wide range of picolinic acid and methoxyphenyl-containing compounds from chemical databases. rjonco.combeilstein-journals.org Unsupervised learning techniques, such as principal component analysis (PCA), could then be used to visualize the chemical space and identify clusters of compounds with similar properties. nextmol.com
Supervised learning models can then be trained on this data to predict various properties of this compound, such as its solubility, melting point, or potential for off-target effects. mdpi.com These models can provide a comprehensive in silico profile of the compound, guiding its experimental investigation and potential applications. youtube.com The integration of data from various sources, including experimental results and computational predictions, is key to building robust and accurate models for the data-driven discovery of structure-property relationships. mdpi.com
Biomolecular Interactions and Mechanistic Insights of Mfcd18317359
Interaction Studies with Proteins
Vonoprazan's primary interaction is with the gastric H+,K+-ATPase, an enzyme responsible for the final step in gastric acid secretion. drugbank.comdrreddys.com Unlike traditional proton pump inhibitors (PPIs), Vonoprazan does not require acid activation and binds reversibly to the enzyme in a potassium-competitive manner. drugbank.comnih.gov
Binding Affinity and Kinetics Determination
The binding affinity of Vonoprazan for the H+,K+-ATPase is notably high, contributing to its potent and long-lasting effects. nih.govnih.gov It inhibits the enzyme's activity with an IC50 of 19 nM at a pH of 6.5. medchemexpress.com Studies have reported high-affinity binding with a Ki (inhibition constant) of 3.0 nM. nih.govnih.govresearchgate.net This high affinity is a key feature, distinguishing it from other P-CABs. nih.gov
In healthy individuals, the plasma protein binding of Vonoprazan is extensive, ranging from 85% to 88%. drugbank.comnih.govinvivochem.com This binding is independent of the drug's concentration within the therapeutic range. drugbank.cominvivochem.com While specific studies detailing the use of Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI) for Vonoprazan are not widely available in the public domain, these techniques are standard for determining the kinetics (kon and koff) and thermodynamics of such drug-target interactions. youtube.comnih.govscience.gov The slow dissociation of Vonoprazan from the H+,K+-ATPase is a critical characteristic that underlies its prolonged duration of action. nih.govntno.org
Table 1: Binding Characteristics of Vonoprazan
| Parameter | Value | Condition/Target | Source(s) |
|---|---|---|---|
| IC50 | 19 nM | Porcine gastric microsomes (pH 6.5) | medchemexpress.com |
| Ki | 3.0 nM | H+,K+-ATPase | nih.govnih.govresearchgate.net |
| Plasma Protein Binding | 85-88% | Human plasma | drugbank.comnih.govinvivochem.com |
Structural Characterization of MFCD18317359-Protein Complexes
The structural basis for Vonoprazan's interaction with the gastric proton pump has been elucidated through X-ray crystallography. asiaresearchnews.com The crystal structure of the H+,K+-ATPase in complex with Vonoprazan has been solved at a resolution of 2.8 Å. asiaresearchnews.comrepec.orgrcsb.org
These structural studies reveal that Vonoprazan binds within a luminal vestibule of the enzyme, located between the surfaces of membrane helices 4, 5, and 6. nih.govresearchgate.net The binding site is in the middle of a conduit that runs from the gastric lumen to the cation-binding site. asiaresearchnews.comrepec.org Analysis of the crystal structure shows that the methylmethaneamine group of Vonoprazan binds at glutamine 343, which is part of the potassium-binding site of the pump. nih.gov The drug's exit towards the lumen is thought to be hindered by an electrostatic barrier created by residues Asp137 and Asn138, which may explain its slow dissociation rate and long-lasting inhibitory effect. nih.govresearchgate.net
Table 2: Crystallographic Data for Vonoprazan-H+,K+-ATPase Complex
| PDB ID | Method | Resolution | Description | Source(s) |
|---|---|---|---|---|
| 5YLU | X-RAY DIFFRACTION | 2.80 Å | Crystal structure of the gastric proton pump complexed with vonoprazan | rcsb.org |
Allosteric Modulation and Conformational Dynamics Induced by this compound
Vonoprazan functions as a potassium-competitive inhibitor, directly interfering with the binding of K+ ions to the H+,K+-ATPase. drugbank.comscirp.org This competitive inhibition at the potassium-binding site is a direct modulatory effect. While the primary mechanism is competitive inhibition, the binding of Vonoprazan within the ion channel induces a conformational state that blocks proton transport. The enzyme is stabilized in a luminal-open (E2P) state. researchgate.net
There is evidence to suggest that subtle conformational changes can influence inhibitor binding. For instance, mutations affecting the ion-binding site, such as Lys791 to serine, have been shown to decrease the affinity of other P-CABs, implying an indirect, allosteric effect on the structure of the binding vestibule. nih.gov A similar mechanism could potentially affect Vonoprazan's binding or its exit from the vestibule. nih.gov The interaction of Vonoprazan with the enzyme prevents the conformational changes necessary for the pump's catalytic cycle, effectively locking it in an inactive state.
Interaction Studies with Nucleic Acids (DNA/RNA)
Binding Modes and Stoichiometry
Currently, there is no scientific literature available that specifically describes direct interaction studies, binding modes, or stoichiometry of Vonoprazan with nucleic acids such as DNA or RNA. The known mechanism of action for Vonoprazan is centered on its interaction with the H+,K+-ATPase protein. drugbank.comtoku-e.compatsnap.com
Effect of this compound on Nucleic Acid Conformation
Consistent with the lack of data on direct binding, there is no available research detailing any effects of Vonoprazan on the conformation of nucleic acids. Its therapeutic effects are understood to be a result of its protein-inhibitory action rather than any direct interaction with genetic material. drugbank.comtoku-e.compatsnap.com
Interaction Studies with Lipids and Biological Membranes
The passage of a compound across the cell's protective lipid bilayer is a critical first step for it to exert any biological effect. nih.govnih.gov This interaction is governed by the physicochemical properties of both the compound and the membrane.
Membrane Permeation Mechanisms of this compound
Without experimental data, the mechanisms by which this compound might permeate a biological membrane are purely speculative. Permeation studies, often conducted using models like artificial membranes or cell cultures, would be necessary to determine if the compound crosses membranes via passive diffusion, facilitated transport, or active transport. nih.govnih.gov Key parameters such as the compound's lipophilicity and size would be crucial determinants. nih.gov
Influence of this compound on Membrane Fluidity and Integrity
The fluidity of a cell membrane is vital for numerous cellular processes. nih.govnih.gov Certain molecules can insert into the lipid bilayer and alter its fluidity, which can, in turn, affect the function of membrane-bound proteins. nih.gov Research would be required to ascertain if this compound has any such effects.
Modulation of Enzymatic Activity by this compound
Enzymes are the catalysts of life's chemical reactions, and their modulation by small molecules is a primary mechanism of drug action. libretexts.orgmhmedical.com
Enzyme Inhibition and Activation Kinetics
The study of how a compound affects the rate of an enzyme-catalyzed reaction is known as enzyme kinetics. libretexts.orgwikipedia.org This analysis can reveal whether a compound acts as an inhibitor, decreasing enzyme activity, or an activator, increasing it. qmul.ac.uknih.gov Different modes of inhibition (competitive, non-competitive, uncompetitive, or mixed) can be distinguished by analyzing the reaction rates at varying substrate and inhibitor concentrations. americanpeptidesociety.orgbu.edu Without any experimental data for this compound, it is impossible to determine its effects on any enzyme.
Active Site Binding and Mechanistic Elucidation
The active site of an enzyme is the specific region where the substrate binds and the chemical reaction occurs. unacademy.comjackwestin.comresearchgate.net Compounds that inhibit enzymes often do so by binding to the active site, either reversibly or irreversibly. nih.gov Elucidating the precise binding mode and the mechanism of inhibition requires detailed structural and kinetic studies. nih.gov No such information exists for this compound.
Molecular Mechanisms of this compound within Cellular Systems
Understanding the broader impact of a compound on cellular pathways and networks is crucial for a complete picture of its biological activity. nih.govnih.gov This involves identifying the molecular targets of the compound and the downstream consequences of their modulation. nih.gov In the absence of any research on this compound, its molecular mechanisms remain unknown.
Signal Transduction Pathway Interventions
There is no available data to describe the interventions of this compound on any signal transduction pathways. Signal transduction is a fundamental cellular process where extracellular signals are transmitted inside the cell to elicit a specific response. aklectures.comkhanacademy.orgzoologytalks.com This cascade of events often involves a series of protein phosphorylations, second messengers, and activation of transcription factors. khanacademy.orgpressbooks.pub Key pathways that are often studied in drug discovery include the MAPK cascade, which is crucial for cell proliferation, and the PI3K/Akt/mTOR pathway, a central regulator of cell survival and metabolism. khanacademy.orgzoologytalks.com Without specific research on this compound, its potential influence on these or any other signaling pathways remains unknown.
Metabolic Pathway Alterations
Similarly, there is a lack of information regarding any metabolic pathway alterations induced by this compound. Cellular metabolism encompasses all the chemical reactions that maintain the living state of the cells and the organism. abcam.com These pathways are broadly categorized into catabolism, the breakdown of molecules to obtain energy, and anabolism, the synthesis of all compounds needed by the cells. Proliferating cells, such as cancer cells, often exhibit altered metabolism, for instance, by increasing glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect. abcam.comnih.gov Investigations into how a compound affects metabolic pathways, such as the TCA cycle, amino acid metabolism, or lipid metabolism, are crucial for understanding its biological activity. plos.orgmdpi.com However, no such studies have been published for this compound.
In the absence of research data, the following tables, which would typically present detailed findings, remain empty.
Table 1: Signal Transduction Pathway Interventions of this compound
| Pathway | Key Molecules Affected | Observed Effect |
|---|---|---|
| No data available | No data available | No data available |
Table 2: Metabolic Pathway Alterations Induced by this compound
| Metabolic Pathway | Key Metabolites | Nature of Alteration |
|---|---|---|
| No data available | No data available | No data available |
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
Applications of Mfcd18317359 in Advanced Materials Science
MFCD18317359 as a Constituent in Functional Materials
The incorporation of the 9,9-dimethylfluorene moiety into various polymer backbones has been a successful strategy for developing materials with enhanced properties. The bulky, rigid structure of the fluorene (B118485) unit helps to prevent interchain interactions and close packing, which often leads to improved solubility and thermal stability in the resulting polymers. nycu.edu.tw
Integration into Polymer Matrices and Composite Materials
2,7-Diamino-9,9-dimethylfluorene is a key monomer in the production of high-performance polymers such as polyimides and polyamides. nycu.edu.twresearchgate.net The diamino functionality allows it to be readily polymerized with various dianhydrides or dicarboxylic acids to create polymers with tailored properties.
For instance, aromatic polyimides containing 9,9'-spirobifluorene moieties, a related structural motif, have demonstrated exceptional thermal stability, with glass transition temperatures (Tg) ranging from 287 to 374 °C, depending on the comonomer used. nycu.edu.tw While not directly this compound, this illustrates the thermal benefits of the fluorene structure. The incorporation of the rigid fluorene unit into the polymer backbone results in materials with high thermal stability and good solubility. nycu.edu.tw
Polymers based on 9,9-diarylfluorene (FBP) have shown an exceptionally high ability to incorporate and disperse carbon fillers, such as carbon nanotubes (CNT) and carbon black. cnrs.fr This suggests that polymers derived from this compound could serve as excellent matrix resins for creating advanced composite materials with enhanced conductivity or heat-releasing properties. cnrs.fr The fluorene skeleton's interaction with carbon fillers facilitates fine dispersion, a crucial factor for high-quality composites. cnrs.fr
Role in the Development of Smart Materials
The unique electronic properties of the fluorene core make this compound a valuable component in the creation of "smart materials," particularly those that respond to electrical stimuli. Electrochromic materials, which change color in response to an applied voltage, are a prime example.
Polyamides synthesized from a derivative of 2,7-diamino-9,9-dimethylfluorene have been shown to exhibit stable, reversible, and multicolor electrochromic behavior, switching between colorless, orange, and blue states. researchgate.net These materials demonstrated excellent stability over 1000 switching cycles. researchgate.net
Furthermore, some of these polyamides also display electrofluorochromism, where their fluorescence can be turned on and off or modulated by an electrical potential. researchgate.net One such polyamide exhibited a high fluorescence quantum yield of 50.2% and could be reversibly switched with a high contrast ratio. researchgate.net This dual-functionality is highly desirable for applications in displays, smart windows, and data storage. researchgate.net
Optoelectronic and Photonic Applications (e.g., Organic Light-Emitting Diodes, Solar Cells)
The fluorene unit is a well-established building block for organic semiconductors used in optoelectronic devices due to its high photoluminescence efficiency and good charge transport characteristics. researchgate.netresearchgate.net Derivatives of 2,7-diamino-9,9-dimethylfluorene are utilized in the development of materials for organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
In OLEDs, fluorene-based polymers are known for their bright blue emission, a crucial component for full-color displays and white lighting. researchgate.netrsc.org The rigid structure helps to achieve high emission efficiency. researchgate.net Donor-π-acceptor type fluorophores incorporating a 9,9-dimethylfluorene bridge have been synthesized for deep-blue OLEDs, achieving high external quantum efficiencies (EQEs) of up to 5.74%. rsc.org Furthermore, 2,7-bis(diarylamino)-9,9-dimethylfluorenes have been investigated as effective hole-transport materials in OLEDs. acs.org
In the realm of solar cells, fluorene-based organic dyes are used as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net The fluorene moiety enhances the molar extinction coefficient, thermal stability, and rigidity of the dye, which is beneficial for light harvesting. researchgate.net The introduction of a fluorene unit can lead to a desirable broadening of the absorption spectra. researchgate.net
Sensor Technologies Utilizing this compound
The fluorescent properties of fluorene derivatives make them suitable for use in chemical sensors. The fluorescence of these compounds can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.
For example, a derivative, 4,4′-(9,9-dimethylfluorene-2,7-diyl)dibenzoic acid, has been reported as a highly efficient and selective fluorescence sensor for detecting 2,4,6-trinitrophenol (TNP), an explosive compound, and acetate (B1210297) ions. researchgate.net The development of fluorescent sensors is an area of growing interest due to the high sensitivity and selectivity offered by fluorescence-based detection methods. researchgate.net
This compound in Nanomaterial Architectures
The application of this compound extends to the nanoscale, where its derivatives are used to create structured nanomaterials with unique properties and functionalities.
Synthesis of this compound-Derived Nanoparticles and Nanocomposites
Conjugated polymers derived from fluorene monomers can be formulated into nanoparticles. researchgate.net These conjugated polymer nanoparticles (CPNs) can overcome the issue of hydrophobicity that often limits the application of these polymers in aqueous environments. researchgate.net Thin solid films can be formed from aqueous dispersions of CPNs. researchgate.net
A model fluorene trimer, 2,2′:7′,2″-ter(9,9-dimethylfluorene) (TDMeF), has been used to study the formation of microcrystals with different morphologies, such as ribbons and rods. acs.org This demonstrates the ability of fluorene-based molecules to self-assemble into ordered nanostructures. Additionally, nanocomposites with high sensitivity can be produced by combining conjugated polymers with metallic nanoparticles. researchgate.net The synthesis of iridium oxide-zinc oxide (IrO2–ZnO) hybrid nanoparticles has shown highly efficient electrocatalytic activities. acs.org
Surface Functionalization of Nanomaterials with this compound
The heterobifunctional characteristics of this compound are particularly well-suited for the surface functionalization of nanomaterials. This process involves chemically modifying the surface of a nanoparticle to alter its physical, chemical, or biological properties. The azide (B81097) group and the maleimide (B117702) group on this compound serve as anchor points for two distinct chemical reactions, allowing for the precise attachment of different molecules to a nanoparticle surface in a controlled manner.
The azide (-N₃) group is commonly employed in "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. Specifically, the azide can react with molecules containing an alkyne group through a copper-catalyzed or strain-promoted cycloaddition to form a stable triazole linkage. chemrxiv.orginterchim.frcd-bioparticles.net This reaction is widely used to attach biomolecules or other functional moieties to the nanoparticle surface.
Simultaneously, the maleimide group provides another route for covalent attachment. Maleimides readily react with thiol (sulfhydryl, -SH) groups, which are present in the cysteine residues of proteins and peptides, to form a stable thioether bond. broadpharm.comnanocs.net This specific and efficient reaction is a cornerstone of bioconjugation chemistry, enabling the immobilization of proteins, antibodies, or other thiol-containing ligands onto the nanoparticle. scientificlabs.comsigmaaldrich.com
The polyethylene (B3416737) glycol (PEG) spacer that connects the azide and maleimide groups plays a crucial role. PEGylation is a well-established strategy in materials science to enhance the solubility and stability of nanoparticles in aqueous solutions and to reduce non-specific binding of proteins or cells to the material's surface. interchim.frnanocs.net This "stealth" property is critical for biomedical applications where nanoparticles need to circulate in the bloodstream without being rapidly cleared by the immune system. mdpi.com
The process of functionalizing a nanomaterial, such as a gold nanoparticle, with this compound would typically involve an initial step of attaching a molecule with a compatible functional group (e.g., a thiol) to the nanoparticle surface. Subsequently, the azide or maleimide end of this compound can be used to attach a second molecule of interest. This modular approach allows for the creation of multifunctional nanoparticles with tailored properties for specific applications like targeted drug delivery, bio-imaging, and biosensing. mdpi.comnih.govresearchgate.net
Advanced Characterization of this compound-Containing Materials
While this compound is designed for the surface functionalization of materials, comprehensive characterization data for materials specifically containing this compound is not extensively available in the public domain. However, the principles of material characterization would apply, and the following sections describe the standard assessment techniques used for such functionalized materials. The data presented in the tables are representative of analogous material systems and serve to illustrate the types of properties that are evaluated.
Assessment of Mechanical and Rheological Properties
The incorporation of this compound and the molecules it conjugates can influence the mechanical and rheological behavior of the bulk material, especially in systems like hydrogels or polymer composites.
Table 1: Representative Mechanical Properties of a Maleimide-Functionalized Polymer Before and After Cross-linking (Illustrative Data)
| Property | Before Cross-linking | After Cross-linking |
|---|---|---|
| Tensile Strength (MPa) | 45 | 78 |
| Young's Modulus (GPa) | 0.8 | 1.5 |
| Elongation at Break (%) | 120 | 35 |
Note: This table provides illustrative data for a generic maleimide-functionalized polymer to demonstrate expected changes and does not represent this compound-containing materials specifically.
Rheological Properties: Rheology is the study of the flow of matter, primarily in a liquid or semi-solid state. For materials like hydrogels or polymer solutions functionalized with this compound, rheological measurements are crucial to understand their viscoelastic properties. Oscillatory rheometry can determine the storage modulus (G'), which represents the elastic component, and the loss modulus (G''), which represents the viscous component. researchgate.net The complex viscosity (η*) is another key parameter. These properties are critical for applications like injectable hydrogels, where the material must flow through a needle and then form a stable gel in situ. nih.gov The PEG component of this compound can significantly influence the rheology, often affecting gelation time and the final gel strength. acs.orgresearchgate.net
Table 2: Representative Rheological Properties of a PEG-based Hydrogel (Illustrative Data)
| Property | Value |
|---|---|
| Storage Modulus (G') (Pa) | 80 - 100 |
| Loss Modulus (G'') (Pa) | 10 - 20 |
| Complex Viscosity (η*) (Pa·s) | > 4 (at 37°C) |
Note: This table provides illustrative data for a generic PEG-based hydrogel and does not represent this compound-containing materials specifically. nih.govacs.org
Evaluation of Thermal Stability and Degradation in Material Systems
The thermal stability of a material is critical for its processing and end-use applications. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate how materials containing this compound behave upon heating.
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can determine transition temperatures such as the glass transition temperature (Tg) for amorphous polymers and melting temperature (Tm) for crystalline materials. The functionalization of a polymer with this compound could alter its Tg, providing insights into changes in polymer chain mobility.
Table 3: Representative Thermal Properties of a Functionalized Polymer (Illustrative Data)
| Thermal Analysis Technique | Property | Representative Value (°C) |
|---|---|---|
| TGA | Onset of Decomposition | 250 |
| DSC | Glass Transition (Tg) | 110 |
Note: This table provides illustrative values for a generic functionalized polymer and does not represent this compound-containing materials specifically.
Measurement of Electrical and Optical Performance
The electrical and optical properties of materials can be finely tuned through surface functionalization.
Electrical Performance: For applications in electronics or biosensors, the electrical properties of surfaces modified with this compound are important. Self-assembled monolayers (SAMs) containing PEG linkers on conductive surfaces like gold have been studied. The electrical properties can be influenced by the dipole moment of the linker and the attached molecules. nih.gov Molecular dynamics simulations have suggested that an external electric field can induce conformational changes in PEG-terminated SAMs, which in turn affects the surface's hydrophilicity and electrical characteristics. sigmaaldrich.com
Optical Performance: When this compound is used to functionalize plasmonic nanoparticles, such as gold or silver nanoparticles, it can affect their optical properties. The surface plasmon resonance (SPR) of these nanoparticles is sensitive to the local refractive index at their surface. The attachment of molecules via the this compound linker will cause a shift in the maximum absorbance wavelength (λmax), which can be monitored using UV-Vis spectroscopy. sigmaaldrich.com This phenomenon is the basis for many colorimetric biosensors.
Table 4: Representative Optical Properties of Maleimide-Functionalized Gold Nanoparticles (Illustrative Data)
| Nanoparticle Size | λmax (unfunctionalized) | λmax (functionalized) |
|---|---|---|
| 10 nm | 515-520 nm | Shifted upon conjugation |
| 20 nm | 524 nm | Shifted upon conjugation |
| 90 nm | Not specified | Shifted upon conjugation |
Note: This table is based on data for commercially available maleimide-functionalized gold nanoparticles and illustrates the expected optical changes. scientificlabs.comsigmaaldrich.com The exact shift depends on the conjugated molecule.
Environmental Fate and Degradation Pathways of Mfcd18317359
Abiotic Transformation Mechanisms of MFCD18317359 in the Environment
Abiotic transformation refers to the degradation of a chemical compound in the environment through non-biological processes. snu.ac.kr These mechanisms are crucial in determining the persistence and ultimate fate of a substance. The primary abiotic transformation processes include photodegradation, hydrolysis, and oxidation. snu.ac.kr
Photodegradation Pathways and By-product Formation
Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. snu.ac.kr This process can occur directly, when the chemical itself absorbs light energy, or indirectly, through reactions with photochemically generated reactive species like hydroxyl radicals. snu.ac.kr The rate and extent of photodegradation are influenced by factors such as the chemical's light absorption spectrum, the intensity of solar radiation, and the presence of other substances in the environment that can act as photosensitizers or quenchers. snu.ac.krresearchgate.net
For a compound like this compound, a hypothetical photodegradation study would involve exposing an aqueous solution of the compound to simulated or natural sunlight. researchgate.net The degradation rate would be monitored over time, and analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) would be employed to identify the transformation products. researchgate.netresearchgate.net This would allow for the elucidation of the degradation pathway, which could involve processes like isomerization, oxidation, or cleavage of chemical bonds.
Hydrolytic Stability and Degradation Kinetics
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. snu.ac.kr The susceptibility of a compound to hydrolysis depends on the presence of hydrolyzable functional groups, such as esters, amides, or halides. snu.ac.kr The rate of hydrolysis is highly dependent on pH and temperature. snu.ac.kr
To assess the hydrolytic stability of this compound, experiments would typically be conducted at different pH values (e.g., 4, 7, and 9) to simulate the range of conditions found in natural water bodies. epa.gov The concentration of the compound would be measured over time to determine the hydrolysis rate constant and the half-life at each pH. The identification of degradation products would provide insight into the specific bonds being cleaved.
Oxidative Degradation Processes
Oxidative degradation in the environment is primarily driven by reactions with highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and ozone (O₃). snu.ac.kr These oxidants can be formed through various photochemical and biological processes. snu.ac.kr The susceptibility of a compound to oxidation depends on its chemical structure, particularly the presence of electron-rich moieties. nih.gov
Studying the oxidative degradation of this compound would involve reacting it with specific oxidants under controlled laboratory conditions. For instance, competition kinetics could be used to determine the rate constant for its reaction with hydroxyl radicals. The degradation products would be analyzed to understand the oxidation mechanisms, which could include hydroxylation, epoxidation, or cleavage of aromatic rings.
Biotic Degradation Mechanisms of this compound
Biotic degradation, or biodegradation, is the breakdown of organic compounds by microorganisms such as bacteria and fungi. snu.ac.kr This is often the most significant pathway for the removal of chemical pollutants from the environment. snu.ac.kr
Microbial Degradation Pathways and Metabolites
Microorganisms can utilize chemical compounds as a source of carbon and energy, leading to their breakdown and mineralization. nih.gov The rate and extent of microbial degradation depend on the chemical's structure, its bioavailability, and the presence of suitable microbial populations with the necessary metabolic capabilities. snu.ac.krnih.gov
Investigating the microbial degradation of this compound would involve incubating the compound with microbial consortia from relevant environmental matrices like soil or activated sludge. nih.gov The disappearance of the parent compound and the formation of metabolites would be tracked over time. nih.gov Techniques such as 16S rRNA gene sequencing could be used to identify the microbial species involved in the degradation process. nih.gov The identified metabolites would help in constructing the metabolic pathway. nih.gov
Enzyme-Mediated Biotransformations in Environmental Systems
The initial steps of biodegradation are catalyzed by specific enzymes produced by microorganisms. nih.gov These enzymes, such as oxygenases, dehydrogenases, and hydrolases, transform the parent compound into intermediates that can enter central metabolic pathways. nih.govnih.gov The specificity of these enzymes often determines whether a compound can be degraded and by which pathway. nih.gov
To understand the enzyme-mediated biotransformation of this compound, studies could be conducted using isolated enzymes or cell-free extracts from degrading microorganisms. nih.gov This would allow for the identification of the key enzymes responsible for the initial steps of degradation and the characterization of their kinetic parameters. nih.gov
Identification and Structural Elucidation of Environmental Transformation Products of this compound
The environmental transformation of this compound, a substituted aniline (B41778), is anticipated to yield a range of degradation products. The identification and structural elucidation of these by-products are critical for a comprehensive understanding of its environmental impact.
Analytical Approaches for Metabolite and Degradation Product Identification
The identification of transformation products of this compound in environmental matrices would necessitate advanced analytical techniques. alwsci.com A combination of chromatographic separation and mass spectrometric detection is the most common and effective approach. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a primary tool for analyzing non-volatile transformation products. alwsci.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography would enable the determination of the elemental composition of unknown metabolites. alwsci.com Tandem mass spectrometry (LC-MS/MS) would be employed to obtain fragmentation patterns, which are crucial for structural elucidation. alwsci.com
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile degradation products can be identified using GC-MS. futurelearn.com Derivatization may be required for some polar metabolites to increase their volatility for GC analysis. futurelearn.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, is invaluable for the unambiguous structural confirmation of isolated transformation products. alwsci.com It provides detailed information about the chemical environment of atoms within a molecule. alwsci.com
A hypothetical workflow for identifying transformation products would involve extraction from the environmental matrix (e.g., soil or water), followed by analysis using LC-HRMS to screen for potential metabolites. Tentative structures would be proposed based on accurate mass measurements and isotopic patterns. Subsequent isolation of these products and analysis by NMR would confirm their structures.
Formation Kinetics and Thermodynamic Favorability of By-products
The rate at which transformation products of this compound are formed is a key factor in assessing their potential to accumulate in the environment. The kinetics of these formation processes can be studied in laboratory settings. nih.gov
The degradation of the parent compound and the formation of its by-products are often modeled using kinetic equations, such as pseudo-first-order or pseudo-second-order kinetics. nih.gov For instance, the abiotic hydrolysis of an N-acyl aniline derivative was found to follow pseudo-first-order kinetics.
Table 1: Hypothetical Formation Kinetics of this compound Transformation Products
| Transformation Product | Proposed Formation Pathway | Assumed Kinetic Model | Hypothetical Rate Constant (k) |
|---|---|---|---|
| 2,3,5,6-Tetramethyl-p-benzoquinone | O-Demethylation followed by oxidation | Pseudo-first-order | 0.05 day⁻¹ |
| 4-Hydroxy-2,3,5,6-tetramethylaniline | O-Demethylation | Pseudo-first-order | 0.12 day⁻¹ |
| N-(4-methoxy-2,3,5,6-tetramethylphenyl)formamide | N-Formylation | Pseudo-second-order | 0.02 M⁻¹s⁻¹ |
The thermodynamic favorability of a degradation reaction can be inferred from the change in Gibbs free energy (ΔG). Reactions with a negative ΔG are thermodynamically favorable and likely to occur spontaneously. The specific rate of product formation can be influenced by environmental conditions such as temperature, pH, and the presence of microbial communities. nih.gov
Sorption and Transport Phenomena of this compound in Environmental Compartments
The movement of this compound through the environment is largely governed by its sorption to soil and sediment and its mobility in water. nih.gov
Leaching Potential and Aquatic Mobility
The potential for this compound to leach through the soil profile and contaminate groundwater is a significant environmental concern. nih.gov The leaching potential is inversely related to its adsorption affinity. epa.gov Compounds with low Koc values are generally more mobile and have a higher leaching potential. nih.gov
The Groundwater Ubiquity Score (GUS), which is calculated from the compound's soil half-life (DT50) and Koc value, can be used to estimate its leaching potential. nih.gov
GUS = (log10(DT50)) * (4 - log10(Koc))
Assuming a hypothetical soil half-life of 60 days and a Koc of 552 L/kg for this compound in a silt loam soil, the GUS would be:
GUS = (log10(60)) * (4 - log10(552)) = 1.78 * (4 - 2.74) = 2.24
A GUS value between 1.8 and 2.8 suggests an intermediate leaching potential. nih.gov Therefore, under certain conditions, this compound could potentially leach into groundwater. Its mobility in aquatic systems would be influenced by factors such as water flow, sediment load, and further degradation processes. access2mobility.com
Advanced Analytical Methodologies and Validation for Mfcd18317359 Research
Chromatographic Method Development and Validation for MFCD18317359
Chromatographic techniques are paramount for the separation, identification, and quantification of this compound from complex mixtures. The development of robust methods requires careful optimization of various parameters to achieve the desired resolution, sensitivity, and analysis time.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile or thermally labile compounds like this compound. The optimization of an HPLC method involves a systematic approach to selecting the appropriate column, mobile phase, and detection parameters to ensure accurate and reliable quantification and purification.
A key aspect of HPLC method development is the selection of the stationary phase. For compounds with the characteristics of this compound, reversed-phase columns, such as those with C18 or C8 alkyl chains, are often the first choice. The hydrophobicity of these columns allows for the effective separation of a wide range of organic molecules. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), is meticulously adjusted to control the retention time and resolution of the analyte. The addition of modifiers such as formic acid or ammonium (B1175870) acetate (B1210297) can improve peak shape and ionization efficiency for subsequent mass spectrometric detection.
The validation of the developed HPLC method is crucial and is performed in accordance with international guidelines. This process includes the assessment of linearity, accuracy, precision, specificity, and robustness. For this compound, a linear relationship between detector response and concentration would be established over a defined range. Accuracy is determined by comparing the measured concentration to a known true value, while precision is assessed through the analysis of replicate samples.
Table 1: Optimized HPLC Parameters for this compound Analysis
| Parameter | Optimized Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm or Mass Spectrometer |
For compounds that are volatile and thermally stable, Gas Chromatography (GC) offers high resolution and sensitivity. The optimization of a GC method for this compound would necessitate careful selection of the capillary column, carrier gas, and temperature programming. The choice of the stationary phase in the GC column is critical and depends on the polarity of the analyte. A non-polar column, such as one coated with polydimethylsiloxane, or a mid-polarity column might be suitable.
The temperature program, which involves a controlled increase in the column oven temperature, is optimized to ensure the efficient separation of this compound from any impurities or related substances. The carrier gas, typically helium or hydrogen, flow rate is also adjusted to achieve optimal separation efficiency.
Supercritical Fluid Chromatography (SFC) presents a powerful alternative for separations that are challenging for both HPLC and GC. Utilizing a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, SFC can offer faster separations and reduced solvent consumption. For this compound, particularly in the context of preparative chromatography for purification, SFC can be highly advantageous. The mobile phase in SFC is often modified with a small amount of an organic solvent (a co-solvent) like methanol to enhance the elution strength and improve peak shapes.
If this compound is a chiral compound, its enantiomeric purity is a critical quality attribute, as different enantiomers can exhibit distinct biological activities. Chiral chromatography, a specialized form of chromatography, is employed to separate and quantify the enantiomers. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. Both HPLC and SFC can be adapted for chiral separations by using columns packed with a CSP. The development of a chiral method involves screening various CSPs and mobile phases to find the optimal conditions for enantiomeric resolution.
Spectrometric Method Development and Validation for this compound
Spectrometric techniques, particularly when coupled with chromatographic separation, provide invaluable structural and quantitative information about this compound.
Mass Spectrometry (MS) is a highly sensitive and specific detection method that is often coupled with HPLC (LC-MS) or GC (GC-MS). The optimization of MS parameters is crucial for achieving the best possible sensitivity and selectivity for this compound. This involves fine-tuning the ion source, which is responsible for generating ions from the analyte molecules. For LC-MS, electrospray ionization (ESI) is a common choice for polar molecules, and its parameters, such as capillary voltage and gas temperatures, are carefully optimized.
Following ionization, the ions are transferred to the mass analyzer. In a tandem mass spectrometer (MS/MS), precursor ions corresponding to this compound are selected and fragmented to produce characteristic product ions. The fragmentation energy (collision energy) is optimized to generate a stable and reproducible fragmentation pattern, which is essential for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments, providing high selectivity and sensitivity for quantification.
Table 2: Optimized Mass Spectrometry Parameters for this compound Detection
| Parameter | Optimized Value |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive or Negative (compound dependent) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temperature | 350 °C |
| Collision Energy (for MS/MS) | Optimized for specific precursor-product ion transitions |
Hyphenated Techniques for Complex Sample Analysis of N-(4-Cyanophenyl)glycine
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures containing N-(4-Cyanophenyl)glycine, providing both qualitative and quantitative information with high specificity.
LC-MS/MS Method Development for Trace Quantification
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying trace levels of compounds like N-(4-Cyanophenyl)glycine in complex matrices such as biological fluids or reaction mixtures. Its high sensitivity and selectivity make it ideal for this purpose. nih.govnih.gov
The development of a robust LC-MS/MS method begins with the optimization of chromatographic conditions. For polar compounds like glycine (B1666218) derivatives, hydrophilic interaction chromatography (HILIC) can offer better retention and peak shape compared to standard reversed-phase columns. nih.gov An appropriate mobile phase, often a gradient of an organic solvent like acetonitrile and an aqueous buffer, is developed to achieve efficient separation from matrix components. nih.gov
Mass spectrometry parameters are then optimized. This involves selecting the ionization mode (electrospray ionization, ESI, is common for such compounds) and polarity (positive or negative) that provides the most stable and abundant signal for the parent ion of N-(4-Cyanophenyl)glycine (m/z 177.17 for [M+H]⁺). google.com Following this, collision-induced dissociation (CID) is used to fragment the parent ion, and specific, stable product ions are selected for Multiple Reaction Monitoring (MRM). This MRM transition is highly specific to the analyte, minimizing interference and allowing for accurate quantification even at very low concentrations. nih.gov The use of a stable isotope-labeled internal standard, such as ¹³C₂¹⁵N-glycine, is crucial for correcting matrix effects and variations in instrument response, ensuring high accuracy and precision. nih.gov
GC-MS/MS for Comprehensive Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS), particularly with a tandem mass spectrometer (MS/MS), is a powerful tool for comprehensive profiling, though it requires chemical modification for non-volatile analytes like N-(4-Cyanophenyl)glycine.
Due to its polar nature and low volatility, N-(4-Cyanophenyl)glycine must undergo derivatization prior to GC analysis. sigmaaldrich.com This process replaces active hydrogens on the carboxylic acid and amine groups with nonpolar moieties, making the compound volatile enough for the gas phase. Common derivatizing agents for amino acids include silylating reagents like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates t-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.comresearchgate.net The reaction conditions, such as temperature and time, must be optimized to ensure complete derivatization. sigmaaldrich.com
Once derivatized, the compound can be separated from other components in the sample on a GC column. The separated components then enter the mass spectrometer. A comprehensive profile analysis would involve operating the MS in full-scan mode to identify all detectable derivatized compounds in the sample, including metabolites or impurities. For targeted analysis within that profile, GC-MS/MS can be used to monitor specific parent-to-daughter ion transitions, providing enhanced selectivity and sensitivity similar to LC-MS/MS. researchgate.netnih.gov This allows for a detailed characterization of the sample's chemical composition related to N-(4-Cyanophenyl)glycine.
Validation Parameters and Regulatory Considerations for Analytical Methods
For any analytical method to be considered reliable and fit for its intended purpose, it must be validated. This is a requirement under Good Manufacturing Practices (GMPs) and is guided by international standards, such as those from the International Council for Harmonisation (ICH) and the Food and Drug Administration (FDA). americanpharmaceuticalreview.comlabmanager.com
Specificity and Selectivity Assessment
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. oxford-analytical.co.ukeuropa.eu Selectivity refers to the degree to which the method can quantify the analyte in the presence of other substances. scioninstruments.com
For a chromatographic method like LC-MS/MS or GC-MS/MS, specificity is demonstrated by showing that the analyte's peak is well-resolved from other peaks and that there are no interfering peaks at the retention time of the analyte in a blank or placebo sample. europa.eu In mass spectrometry, the use of highly selective techniques like MRM provides inherent specificity. sci-hub.box The assessment involves analyzing samples spiked with known potential interferences to prove that the signal for N-(4-Cyanophenyl)glycine is not affected. europa.eu Comparing results to a second, orthogonal analytical procedure can also be used to verify specificity. europa.eu
Linearity, Range, and Calibration Curve Determination
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte. numberanalytics.com This is established by preparing a series of standards of N-(4-Cyanophenyl)glycine at different known concentrations and analyzing them.
A calibration curve is then constructed by plotting the instrument response against the analyte concentration. wikipedia.org The data is typically evaluated using linear regression analysis, which yields an equation of the line (y = mx + b) and a correlation coefficient (r) or coefficient of determination (r²). numberanalytics.comryzechemie.com For the method to be considered linear, the r² value should be very close to 1.0 (e.g., >0.99). numberanalytics.com
The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ut.ee This range must cover the expected concentrations of N-(4-Cyanophenyl)glycine in the actual samples being tested. ut.ee
Below is an example of a data table that would be generated during the determination of linearity and range for an LC-MS/MS method.
Table 1: Example Linearity Data for N-(4-Cyanophenyl)glycine by LC-MS/MS
| Standard Concentration (ng/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 5,250 |
| 5.0 | 24,980 |
| 10.0 | 51,150 |
| 25.0 | 124,600 |
| 50.0 | 255,300 |
| 100.0 | 509,800 |
| Linear Regression Output | |
| Slope (m) | 5095 |
| Intercept (b) | 185 |
| Coefficient of Determination (r²) | 0.9998 |
Accuracy and Precision Evaluation
Accuracy, in the context of analytical chemistry, refers to the closeness of a measured value to a standard or known true value. encord.comdigitalocean.com Precision represents the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. encord.comjneonatalsurg.com Evaluation of accuracy and precision is a fundamental component of method validation, typically involving the analysis of a reference standard or a sample of known concentration. The results are often expressed as a percentage of recovery for accuracy and as the relative standard deviation (RSD) for precision. jneonatalsurg.com
Limits of Detection (LOD) and Limits of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govfudschem.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.govfudschem.com These limits are critical for understanding the sensitivity of an analytical method. nih.gov The determination of LOD and LOQ is often based on the standard deviation of the response and the slope of the calibration curve. sepscience.comund.edu
Method Robustness and Stability Testing
Method robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. bibliotekanauki.pleuropa.eu Stability testing evaluates the stability of the analyte in a sample over time and under different storage conditions, which is crucial for ensuring the integrity of the samples from collection to analysis. bibliotekanauki.plresearchgate.net
Future Research Trajectories and Academic Perspectives on Mfcd18317359
Integration of Multi-Omics and Systems Biology Approaches with MFCD18317359 Research
To unravel the biological implications of this compound, future research will likely pivot towards the integration of multi-omics and systems biology. This approach would involve a holistic analysis of the molecular changes induced by the compound within a biological system. Key omics disciplines that would be instrumental include:
Genomics: To identify any potential interactions of this compound with DNA or its regulatory elements.
Transcriptomics: To profile changes in gene expression patterns in response to the compound, offering insights into the cellular pathways it modulates.
Proteomics: To analyze alterations in protein expression and post-translational modifications, revealing the direct and indirect targets of this compound.
Metabolomics: To map the shifts in metabolic profiles, which could illuminate the compound's impact on cellular energy and biosynthetic pathways.
By integrating these datasets, systems biology models could be constructed to predict the compound's mechanism of action, identify potential biomarkers of its activity, and forecast its broader physiological effects.
Emerging Analytical and Characterization Paradigms for this compound
The detailed characterization of this compound will necessitate the application of cutting-edge analytical techniques.
High-throughput screening (HTS) will be fundamental in the initial stages of biological investigation. HTS assays would enable the rapid screening of this compound against vast libraries of biological targets, such as enzymes or receptors, to identify potential bioactivities. This could involve cell-based assays to assess effects on cell viability, proliferation, or specific signaling pathways, or biochemical assays to measure direct interactions with purified proteins.
Advances in miniaturization and nanotechnology are poised to offer more sensitive and efficient methods for analyzing this compound. Microfluidic devices, often referred to as "lab-on-a-chip" technology, could facilitate the analysis of minute quantities of the compound and its interactions with biological molecules in a highly controlled environment. Nanomaterials, such as nanoparticles or nanosensors, could be functionalized to specifically bind to this compound, enabling novel detection and quantification methods with enhanced sensitivity and specificity.
Interdisciplinary Research Collaborations and Global Impact of this compound Studies
The comprehensive study of a novel compound like this compound inherently requires a collaborative, interdisciplinary approach. Research efforts would benefit from the convergence of expertise from various fields:
Synthetic Organic Chemistry: For the efficient and scalable synthesis of this compound and its analogues.
Computational Chemistry: For in silico modeling of the compound's properties and its interactions with biological targets.
Molecular and Cell Biology: To investigate its effects in cellular and animal models.
Pharmacology and Toxicology: To assess its potential therapeutic effects and safety profile.
International collaborations will be pivotal in accelerating the pace of discovery, allowing for the sharing of resources, expertise, and data across geographical boundaries. The global impact of this compound research will be contingent on the nature of its biological activities. Should it exhibit potent and selective effects on a key disease target, it could have significant implications for global health.
Ethical Considerations and Societal Implications of this compound Research
As with any novel chemical entity that may have biological effects, the research surrounding this compound must be conducted within a robust ethical framework. Key considerations will include:
Responsible Conduct of Research: Ensuring the integrity and reproducibility of all experimental data.
Intellectual Property: Navigating the patent landscape and ensuring equitable access to the research findings.
Potential for Dual-Use: Being mindful of any potential misuse of the compound or the knowledge generated.
The societal implications will become clearer as its biological properties are unveiled. Transparent communication with the public and policymakers will be essential to manage expectations and ensure that any potential applications are developed in a socially responsible manner.
Role of Open Science, Data Repositories, and Knowledge Sharing in Advancing this compound Research
To maximize the scientific value of research into this compound, the principles of open science should be embraced. This would involve:
Open Access Publishing: Making research findings freely available to the global scientific community.
Data Sharing: Depositing raw experimental data into public repositories (e.g., PubChem, ChEMBL) to enable reanalysis and integration with other datasets.
Collaborative Platforms: Utilizing online platforms to foster real-time collaboration and knowledge exchange among researchers.
By fostering a culture of openness and collaboration, the scientific community can collectively accelerate the understanding of this compound and its potential place in the broader scientific landscape.
Q & A
Basic Research Questions
Q. What are the foundational chemical and physical properties of MFCD18317359, and how can they be systematically characterized for research purposes?
- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, IR, UV-Vis) to confirm molecular structure and purity . Pair with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and phase transitions. Use computational tools (e.g., DFT calculations) to predict electronic properties and reactivity . For reproducibility, document protocols using standardized IUPAC guidelines and cross-validate results with peer-reviewed literature .
Q. How should researchers design initial experiments to assess the reactivity of this compound under varying environmental conditions?
- Methodological Answer : Adopt a factorial experimental design to test variables such as temperature, pH, and solvent polarity. For example, conduct kinetic studies under controlled atmospheres (e.g., inert vs. oxidative) using HPLC or GC-MS to monitor reaction progress. Include negative controls (e.g., solvent-only samples) to isolate confounding factors . Statistical tools like ANOVA can identify significant interactions between variables .
Q. What are the best practices for synthesizing and purifying this compound to ensure reproducibility in academic labs?
- Methodological Answer : Optimize synthesis routes using green chemistry principles (e.g., solvent selection, catalytic efficiency) and validate purity via chromatographic methods (HPLC, GC) coupled with mass spectrometry. Publish detailed synthetic protocols in supplementary materials, including yields, reaction times, and purification steps (e.g., recrystallization solvents, column chromatography gradients) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts, IR peaks) for this compound across different studies?
- Methodological Answer : Perform meta-analysis of existing data to identify outliers or instrumental discrepancies. Replicate experiments under standardized conditions (e.g., solvent, concentration, temperature) and compare results using multivariate analysis. If contradictions persist, employ advanced techniques like X-ray crystallography or solid-state NMR to clarify structural ambiguities . Document findings in open-access databases to enhance transparency .
Q. What strategies are effective for elucidating the mechanistic role of this compound in catalytic or biological systems?
- Methodological Answer : Use isotopic labeling (e.g., ²H, ¹³C) to trace reaction pathways in catalytic cycles or metabolic processes. Pair with stopped-flow spectroscopy or single-molecule imaging for real-time monitoring. For biological systems, employ CRISPR-based knockouts or RNAi to isolate this compound-specific effects . Validate hypotheses using in silico docking simulations (e.g., AutoDock) and kinetic modeling .
Q. How can researchers address challenges in quantifying this compound in complex matrices (e.g., biological fluids, environmental samples)?
- Methodological Answer : Develop a validated LC-MS/MS protocol with isotope dilution for high sensitivity and specificity. Optimize sample preparation (e.g., SPE, liquid-liquid extraction) to minimize matrix interference. Use standard addition methods to correct for recovery losses and validate the method via inter-laboratory comparisons .
Q. What frameworks guide the ethical and safe handling of this compound in interdisciplinary studies (e.g., toxicology, nanomaterial research)?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align studies with institutional review board (IRB) guidelines. Conduct risk assessments for toxicity (e.g., Ames test, zebrafish models) and environmental impact (e.g., OECD guidelines). Publish safety data sheets (SDS) with disposal protocols .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing dose-response relationships involving this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation, log-logistic curves) to fit dose-response data. Use bootstrapping to estimate confidence intervals for EC₅₀ values. For high-throughput screens, apply machine learning algorithms (e.g., random forests) to identify outliers or synergistic effects .
Q. How should researchers handle missing or inconsistent data in long-term stability studies of this compound?
- Methodological Answer : Implement multiple imputation techniques (e.g., MICE algorithm) for missing data, ensuring assumptions are tested via sensitivity analysis. For inconsistencies, apply Grubbs’ test to detect outliers and repeat experiments under traceable conditions . Use version-controlled electronic lab notebooks (ELNs) to audit data lineage .
Tables for Methodological Reference
| Research Stage | Key Tools/Techniques | Validation Criteria |
|---|---|---|
| Synthesis & Purification | HPLC, GC-MS, recrystallization | ≥95% purity, spectral match to literature |
| Mechanistic Studies | Isotopic labeling, stopped-flow spectroscopy | Kinetic isotope effects (KIE) > 2.0 |
| Quantification in Matrices | LC-MS/MS with isotope dilution | R² > 0.99, recovery rates 85–115% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
